Dimethylsulfon

Übersicht

Beschreibung

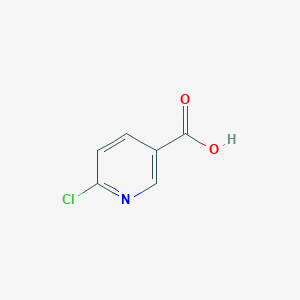

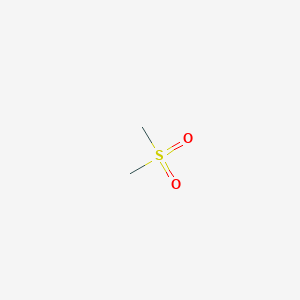

Dimethyl sulfone, also known as methyl sulfone or sulfonylbismethane, is an organosulfur compound with the molecular formula ( \text{C}_2\text{H}_6\text{O}_2\text{S} ). It is a colorless crystalline solid that is highly soluble in water and has a high melting point of 109°C. Dimethyl sulfone is naturally found in some plants and is present in small amounts in many foods and beverages. It is also marketed as a dietary supplement due to its purported health benefits .

Wissenschaftliche Forschungsanwendungen

Dimethylsulfon hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Hochtemperaturlösungsmittel für sowohl anorganische als auch organische Stoffe verwendet.

Medizin: Es wird üblicherweise als Nahrungsergänzungsmittel wegen seiner entzündungshemmenden Eigenschaften verwendet.

5. Wirkmechanismus

Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Es ist bekannt, dass es eine antioxidative Aktivität aufweist, die zur Reduzierung von oxidativem Stress in biologischen Systemen beiträgt. Es wird auch angenommen, dass es entzündungsfördernde Pfade moduliert, wodurch Entzündungen und damit verbundene Schmerzen reduziert werden . This compound wird in den Blutkreislauf aufgenommen und kann die Blut-Hirn-Schranke passieren, was seine möglichen Auswirkungen auf das zentrale Nervensystem nahelegt .

Wirkmechanismus

Target of Action

Dimethyl sulfone, also known as Methylsulfonylmethane or Methyl sulfone, is an organosulfur compound . It has been used in combination for symptomatic treatment of osteoarthritis of the knee .

Mode of Action

It has been suggested that dimethyl sulfone may have anti-inflammatory and antioxidant mechanisms . It has been proven to have anti-inflammatory and antioxidant mechanisms in an in vitro study, in which human neutrophils were artificially stimulated to produce oxidative compounds, including hydrogen peroxide, superoxide, and hypochlorous acid .

Biochemical Pathways

It is known that the dimethyl sulfone monooxygenase system is a two-component flavoprotein, catalyzing the monooxygenation of dimethyl sulfone (dmso2) by oxidative cleavage producing methanesulfinate and formaldehyde .

Pharmacokinetics

It has been observed that dimethyl sulfone crosses the blood-brain barrier (bbb) in significant concentration . A study with Rhesus monkeys on metabolism and excretion of DMSO found the primary metabolite DMSO became detectable in serum approximately two hours after ingestion of DMSO .

Result of Action

It has been suggested that dimethyl sulfone may have anti-inflammatory, antioxidant, and analgesic activities .

Action Environment

It is known that dimethyl sulfone is relatively inert chemically and is able to resist decomposition at elevated temperatures . It occurs naturally in some primitive plants, is present in small amounts in many foods and beverages, and is marketed as a dietary supplement .

Biochemische Analyse

Biochemical Properties

Dimethyl sulfone plays vital roles in biological and environmental processes . It is characterized by its molecular structure, which includes two methyl groups (CH3) attached to a central sulfur atom (S), bonded to two oxygen atoms (O) via double bonds . This molecular arrangement contributes to its stability and solubility properties .

Cellular Effects

Dimethyl sulfone has been found to have a dose-dependent inhibition of cell growth as determined by [3H]thymidine incorporation and by counting the number of cells with time of exposure in culture . It has also been found to decrease degeneration of the cartilage at the joint surface in the knee joints in STR/Ort mice in a dose-dependent manner .

Molecular Mechanism

It is known that it is involved in the microbial catabolism of methionine with mammalian metabolism of methanethiol (MT), dimethyl sulfide (DMS), and dimethyl sulfoxide (DMSO) .

Temporal Effects in Laboratory Settings

Dimethyl sulfone shows stability but decomposes at high temperatures to sulfur dioxide and methane . While explored for cryoprotection like DMSO, its inefficacy is linked to precipitation at subzero temperatures, leading to reduced cell viability .

Dosage Effects in Animal Models

In animal models, intake of Dimethyl sulfone for 13 weeks decreased degeneration of the cartilage at the joint surface in the knee joints in STR/Ort mice in a dose-dependent manner . Intake of large amounts of Dimethyl sulfone induced atrophy of several organs .

Metabolic Pathways

Dimethyl sulfone is involved in a metabolic pathway that integrates the microbial catabolism of methionine with mammalian metabolism of methanethiol (MT), dimethyl sulfide (DMS), and dimethyl sulfoxide (DMSO), which together provide evidence that supports the microbial origin of Dimethyl sulfone (DMSO2) in the human metabolome .

Transport and Distribution

It is known that Dimethyl sulfone is a water-soluble compound , which suggests that it could be transported and distributed within cells and tissues via aqueous channels.

Subcellular Localization

Given its water-soluble nature , it is likely that it can diffuse freely across cellular membranes and therefore could be found in various subcellular compartments.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Dimethylsulfon kann durch Oxidation von Dimethylsulfoxid synthetisiert werden. Ein übliches Verfahren beinhaltet die Verwendung einer Mischung aus Salpetersäure und Natriumhypochlorit als Oxidationsmittel. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine effiziente Umwandlung von Dimethylsulfoxid zu this compound zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound hergestellt, indem Dimethylsulfid zu Dimethylsulfoxid oxidiert und anschließend zu this compound weiter oxidiert wird. Das Verfahren beinhaltet die Aufrechterhaltung einer Reaktionstemperatur über 65 °C und die Verwendung von Wasser als Lösungsmittel. Das resultierende Produkt wird dann durch Kristallisation und Vakuumtrocknung gereinigt, um eine hohe Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dimethylsulfon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann weiter oxidiert werden, um Schwefeldioxid und Methan zu erzeugen.

Reduktion: Reduktion von this compound kann Dimethylsulfid ergeben, häufig unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Substitution: this compound kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Sulfonylgruppe unter geeigneten Bedingungen durch andere Nucleophile ersetzt wird.

Hauptprodukte, die gebildet werden:

Oxidation: Schwefeldioxid und Methan.

Reduktion: Dimethylsulfid.

Substitution: Verschiedene substituierte Sulfonderviate, abhängig vom verwendeten Nucleophil.

Vergleich Mit ähnlichen Verbindungen

Dimethylsulfon wird aufgrund seiner strukturellen Ähnlichkeiten oft mit Dimethylsulfoxid verglichen. Beide Verbindungen werden als Lösungsmittel verwendet und haben hohe Siedepunkte und Dipolmomente, wodurch sie eine breite Palette von gelösten Stoffen effektiv lösen können . This compound ist im Vergleich zu Dimethylsulfoxid bei hohen Temperaturen stabiler, das leichter zersetzt wird. Weitere ähnliche Verbindungen sind Dimethylsulfid und Aceton, diese haben jedoch niedrigere Siedepunkte und sind weniger polar als this compound .

Liste ähnlicher Verbindungen:

- Dimethylsulfoxid

- Dimethylsulfid

- Aceton

- Kohlenstoffdisulfid

Die einzigartige Kombination aus Stabilität, Löslichkeit und biologischer Aktivität von this compound macht es zu einer wertvollen Verbindung in verschiedenen Bereichen der Forschung und Industrie.

Eigenschaften

IUPAC Name |

methylsulfonylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2S/c1-5(2,3)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVIBTZHLRERCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043937 | |

| Record name | Dimethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS], Solid | |

| Record name | Methane, 1,1'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyl sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

237.00 to 239.00 °C. @ 760.00 mm Hg | |

| Record name | Dimethyl sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

5.15 [mmHg] | |

| Record name | Dimethyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

67-71-0 | |

| Record name | Dimethyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl sulfone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14090 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, 1,1'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H4PO4Z4FT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethyl sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

109 °C | |

| Record name | Dimethyl sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)

![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)